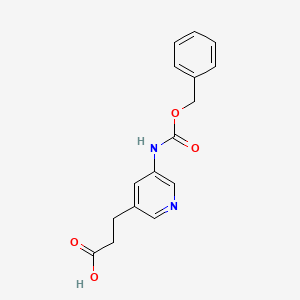

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[5-(phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)7-6-13-8-14(10-17-9-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMPMHRRFCMZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzyloxycarbonyl-Protected Amino Group

The benzyloxycarbonyl (Cbz) group is commonly introduced by reacting benzyl chloroformate with an amino group under mild basic conditions. This step protects the amino functionality during subsequent transformations.

- Reaction conditions: Typically, an amine precursor is treated with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran.

- Yield and purity: This reaction usually proceeds with high yield and clean conversion, facilitating downstream steps.

Functionalization of the Pyridine Ring

The pyridine moiety can be functionalized at the 3- and 5-positions by various methods:

- Halogenation and subsequent cross-coupling: A 3-halopyridine derivative can be coupled with protected amino acids or their esters using palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions.

- Direct amination: Introduction of the amino group at the 5-position can be achieved via nucleophilic substitution or amination reactions on suitable pyridine precursors.

For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-(pyridin-3-yl)propanoate derivatives have been synthesized via palladium-catalyzed cross-coupling of bromo-substituted pyridines with amino acid esters, followed by hydrolysis to the acid form.

Coupling with Propanoic Acid Moiety

The propanoic acid side chain is typically introduced by:

- Using amino acid derivatives such as β-alanine or γ-aminopropionic acid protected with Cbz.

- Coupling these amino acid derivatives to the pyridine ring via amide bond formation or direct substitution reactions.

One-pot procedures have been developed for efficient synthesis of Nα-urethane-protected β- and γ-amino acids, utilizing sulfonic esters of N-hydroxyimides in benzyl alcohol with triethylamine, followed by base treatment and acidification to isolate the protected amino acid.

Purification and Isolation

Purification methods include:

- Recrystallization from mixtures such as methanol and diethyl ether.

- Chromatographic techniques like flash chromatography or preparative HPLC.

- Extraction and solvent evaporation under reduced pressure.

These steps ensure isolation of the compound as a pure solid suitable for further applications.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzyl chloroformate, base (e.g., TEA), DCM | Protection of amino group with benzyloxycarbonyl | >90 | Mild conditions, high selectivity |

| 2 | 3-Bromopyridine derivative, Pd catalyst, base, boronic acid or amino acid ester | Suzuki or Buchwald-Hartwig coupling to install pyridinyl substituent | 60–80 | Requires inert atmosphere, dry solvents |

| 3 | Hydrolysis (e.g., 6 M HCl reflux) | Conversion of ester to propanoic acid | 70–90 | Acidic conditions, reflux for 1 hour |

| 4 | Recrystallization or chromatography | Purification of final product | — | Ensures high purity |

Research Findings and Optimization Notes

- The use of benzyl alcohol as both solvent and reagent in protection steps enhances reaction efficiency and product recovery.

- Palladium-catalyzed cross-coupling reactions require careful control of temperature and stoichiometry to optimize yields and minimize side products.

- Acidic hydrolysis of esters to acids must be monitored to avoid degradation of sensitive groups; typical reflux times are around 1 hour with 6 M HCl.

- Purification by recrystallization from methanol/diethyl ether mixtures is effective for isolating high-purity products without extensive chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contributes to biological activity |

| Benzyloxy Group | Enhances lipophilicity and stability |

| Propanoic Acid Moiety | Facilitates interaction with biological targets |

Therapeutic Uses

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid has been investigated for its potential as a therapeutic agent in various diseases. Notably, it has shown promise as an inhibitor of TRPC6 (transient receptor potential cation channel subfamily C member 6), which is implicated in several pathological conditions.

Case Study: TRPC6 Inhibition

A study detailed in patent AU2018355743B2 outlines the synthesis of this compound and its application as a TRPC6 inhibitor. The inhibition of TRPC6 is relevant in the context of cardiovascular diseases and kidney disorders, suggesting that this compound could be a candidate for further development in these areas .

Cancer Therapy

Another significant application of this compound lies in cancer therapy. Research indicates that derivatives similar to this compound can inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for cancer cell survival.

Case Study: NAMPT Inhibition

The patent WO2012031196A1 describes compounds that inhibit NAMPT as potential therapies for cancer. The inhibition of this pathway leads to decreased energy production in cancer cells, ultimately resulting in reduced tumor growth .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exert neuroprotective effects, making them candidates for treating neurodegenerative diseases. The modulation of pathways involved in neuronal survival could be an area for future exploration.

Summary of Applications

Mechanism of Action

The mechanism of action of 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonylamino group may facilitate binding to active sites, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Benzoylpropionic Acid

- Structure: Features a benzoyl group (C6H5CO-) attached to propanoic acid.

- Molecular Formula : C10H10O3 (MW: 178.19 g/mol) .

- Key Differences: Substituent: Benzoyl vs. pyridinyl-Cbz-amino group. Applications: Primarily a laboratory reagent, whereas the target compound is tailored for synthetic organic or medicinal chemistry. Physical Properties: Higher purity (>98% by GC) and simpler storage conditions (20°C) compared to the target compound, which may require specialized handling due to the Cbz group’s sensitivity .

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid

- Structure: Contains a trifluoromethyl (-CF3) group on the propanoic acid backbone.

- Molecular Formula: C11H10F3NO4 (MW: 277.2 g/mol) .

- Key Differences :

- Electron-Withdrawing Effects : The -CF3 group increases acidity (lower pKa) and lipophilicity compared to the pyridine-containing target compound.

- Bioactivity : Fluorination may enhance metabolic stability but could introduce toxicity risks, whereas the pyridine ring in the target compound may improve aqueous solubility .

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (Compound 13c)

- Structure: Combines thioxothiazolidin, pyrazole, and phenylpropanoic acid moieties.

- Key Differences :

- Complexity : Additional heterocycles (thioxothiazolidin, pyrazole) confer higher molecular weight and distinct reactivity.

- Physical Properties : Melting point (122–124°C) and IR data (e.g., 1702 cm⁻¹ C=O stretch) suggest differences in crystallinity and hydrogen-bonding capacity compared to the target compound .

Boc-Protected Amino Acid Derivatives

- Example: (R)-2-((tert-Butoxycarbonyl)amino)propanoic acid derivatives .

- Key Differences: Protecting Group Stability: Boc (tert-butoxycarbonyl) is cleaved under acidic conditions (e.g., TFA), whereas the Cbz group in the target compound requires hydrogenolysis (H2/Pd) or strong acids, enabling orthogonal protection strategies in multi-step syntheses .

Fmoc-Containing Building Blocks

- Example: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid .

- Key Differences :

Research Findings and Functional Insights

- Solubility : The pyridine ring in the target compound likely enhances aqueous solubility compared to purely aromatic analogs like 3-benzoylpropionic acid .

- Synthetic Utility : The Cbz group offers versatility in peptide synthesis, though its removal requires harsher conditions than Boc or Fmoc .

- Biological Relevance : Fluorinated analogs (e.g., ) may exhibit improved pharmacokinetics but pose challenges in toxicity profiling, whereas the pyridine core in the target compound could facilitate interactions with biological targets like kinases .

Biological Activity

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid, also known by its CAS number 2059939-55-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.31 g/mol. The compound features a benzyloxycarbonyl group attached to a pyridine ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

- N-Methyl-D-Aspartate Receptors (NMDARs) : Similar compounds have shown modulation of NMDARs, which are critical for synaptic plasticity and memory functions . This modulation could provide insights into cognitive enhancement or neuroprotection.

- Enzyme Inhibition : The benzyloxycarbonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Decreases inflammation markers | |

| Neuroprotective | Modulates NMDAR activity |

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of similar pyridine derivatives on neurodegeneration models. Results showed that these compounds could significantly improve cognitive function and reduce neuronal death .

- Metabolic Disorders : Another research focused on the metabolic impacts of benzyloxycarbonyl derivatives, revealing that they could enhance insulin sensitivity in diabetic models .

Q & A

Q. Key Considerations :

- Protection-Deprotection : The Cbz group is stable under acidic and neutral conditions but can be removed via catalytic hydrogenation.

- Solvent Choice : Use anhydrous DMF or dichloromethane to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Question

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the benzyloxy group (δ 5.1–5.3 ppm, singlet) and pyridine protons (δ 8.2–8.8 ppm).

- ¹³C NMR : Carbonyl signals (Cbz: ~155 ppm; propanoic acid: ~175 ppm).

- IR Spectroscopy : Stretch bands for C=O (1700–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 341.1263 for C₁₉H₁₉N₂O₅⁺) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect impurities .

How can researchers resolve discrepancies in NMR data during synthesis?

Advanced Question

Discrepancies often arise from:

- Stereochemical Isomerism : Check for diastereomers using chiral HPLC or NOESY NMR .

- Solvent Artifacts : Ensure deuterated solvents are free from water (e.g., dry DMSO-d₆ for hygroscopic compounds).

- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted starting materials or deprotected byproducts). For example, residual benzyl alcohol (δ 4.5 ppm) may indicate incomplete purification .

Q. Methodology :

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Spiking experiments with authentic samples can confirm identity .

How to design experiments to assess the compound’s stability under varying pH conditions?

Advanced Question

Experimental Design :

Buffer Preparation : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).

Incubation : Dissolve the compound (1 mg/mL) in each buffer and incubate at 25°C and 37°C.

Time Points : Collect aliquots at 0, 6, 12, 24, and 48 hours.

Analysis : Use HPLC to monitor degradation (e.g., loss of parent peak, new peaks for hydrolysis products).

Q. Key Metrics :

- Degradation Kinetics : Calculate half-life (t₁/₂) using first-order kinetics.

- Product Identification : LC-MS/MS identifies hydrolyzed products (e.g., free amine from Cbz cleavage) .

What are common impurities in the synthesis of this compound, and how are they identified?

Basic Question

Common impurities include:

- Unprotected Amine : Due to incomplete Cbz protection (detected via ninhydrin test or LC-MS).

- Dimerization Byproducts : From carbodiimide-mediated coupling (observed as higher molecular weight species in MS).

- Residual Solvents : DMF or ethyl acetate (GC-MS headspace analysis).

Q. Mitigation Strategies :

- Optimize reaction stoichiometry (1.2 equivalents of Cbz chloride).

- Use scavengers (e.g., polymer-bound carbodiimide) to minimize side reactions .

How can coupling reaction yields be optimized during synthesis?

Advanced Question

Factors Affecting Yield :

- Catalyst : Use HOBt or HOAt to suppress racemization.

- Temperature : Lower temperatures (0–4°C) reduce side reactions.

- Stoichiometry : 1.5 equivalents of coupling agent (e.g., EDC) improves activation.

Case Study :

A related compound, 3-(4-hydroxyphenyl)propanoic acid, achieved 85% yield using EDC/HOBt in DMF at 0°C . Adjusting the equivalents of pyridin-3-ylamine (1.1 equivalents) further enhanced efficiency .

What computational methods support the rational design of derivatives based on this compound?

Advanced Question

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with pyridine-binding pockets).

- QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with biological activity data from analogs .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.